4-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine
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Overview
Description
4-[3-(4-Nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring, which is further substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrophenylhydrazine with pyridine-3-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete cyclization and formation of the triazole ring .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce reaction time. Solvent recovery and recycling are also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole and pyridine derivatives.
Scientific Research Applications
4-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole and pyridine rings can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Another triazole derivative with similar structural features but different functional groups.
3-(4-Nitrophenyl)pyridine: A simpler compound with only the nitrophenyl and pyridine rings.
Uniqueness: 4-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical reactivity and biological activity. The combination of these rings with the nitrophenyl group enhances its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
4-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)11-3-1-9(2-4-11)12-15-13(17-16-12)10-5-7-14-8-6-10/h1-8H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNQYWTYKIYHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C3=CC=NC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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